

Application Notes and Protocols for Br-PEG7-Br Linker in Kinase Degraders

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Compound of Interest

Compound Name: Br-PEG7-Br

Cat. No.: B2856894

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Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins, including kinases implicated in cancer and inflammatory diseases. PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the degrader.

This document provides detailed application notes and protocols for the utilization of a **Br-PEG7-Br** linker in the development of kinase degraders. The **Br-PEG7-Br** linker is a flexible, hydrophilic polyethylene glycol (PEG)-based linker with terminal bromine atoms, making it suitable for conjugation to warhead and E3 ligase ligand moieties through nucleophilic substitution reactions. While the specific use of a **Br-PEG7-Br** linker is highlighted, the principles and protocols are broadly applicable to other PEG-based linkers in the design of kinase degraders.

As a case study, we will refer to the well-characterized Bruton's Tyrosine Kinase (BTK) degrader, MT-802, which utilizes a PEG linker to effectively induce the degradation of BTK.^[1]

Data Presentation: Quantitative Analysis of Kinase Degradation Activity

The efficacy of a kinase degrader is typically assessed by its ability to induce potent and complete degradation of the target protein, leading to the inhibition of cancer cell proliferation. Key quantitative parameters include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.

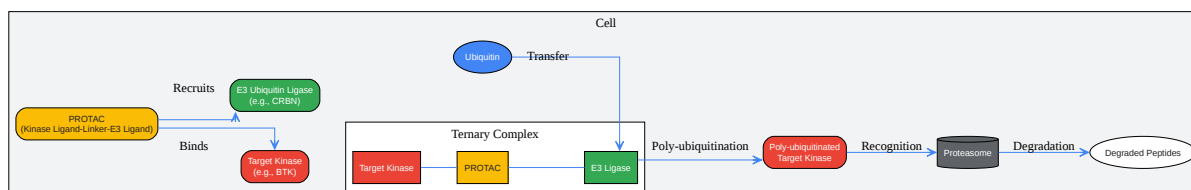
Table 1: In Vitro Degradation Potency (DC50 and Dmax) of BTK Degradation MT-802

Cell Line	Target Kinase	DC50 (nM)	Dmax (%)	Reference
NAMALWA	Wild-type BTK	14.6	>95%	[2]
WT BTK XLAs	Wild-type BTK	14.6	>95%	[2]
C481S BTK XLAs	C481S mutant BTK	14.9	>95%	[2]
Mino	Wild-type BTK	2.2	97%	[3]

Table 2: In Vitro Anti-proliferative Activity (IC50) of BTK Degradation MT-802

Cell Line	IC50 (nM)	Reference
Wild-type BTK expressing cells	46.9	
C481S mutant BTK expressing cells	20.9	

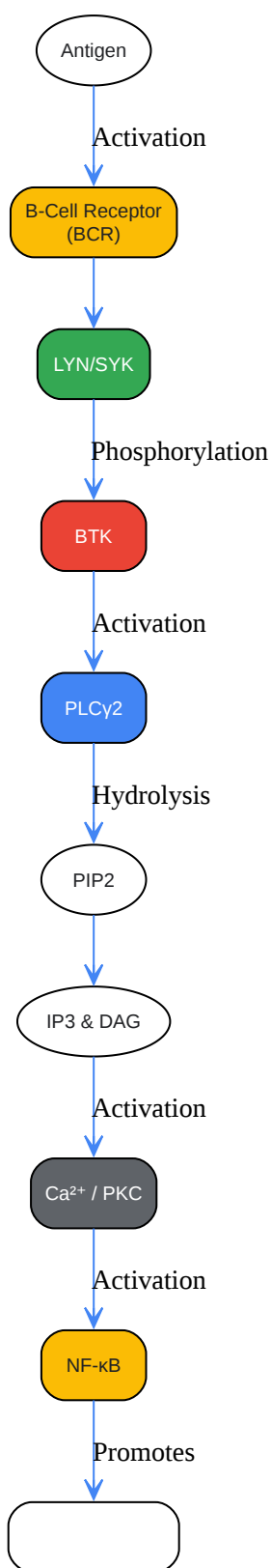
Visualization of Key Processes PROTAC Mechanism of Action



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Caption: General mechanism of PROTAC-mediated kinase degradation.

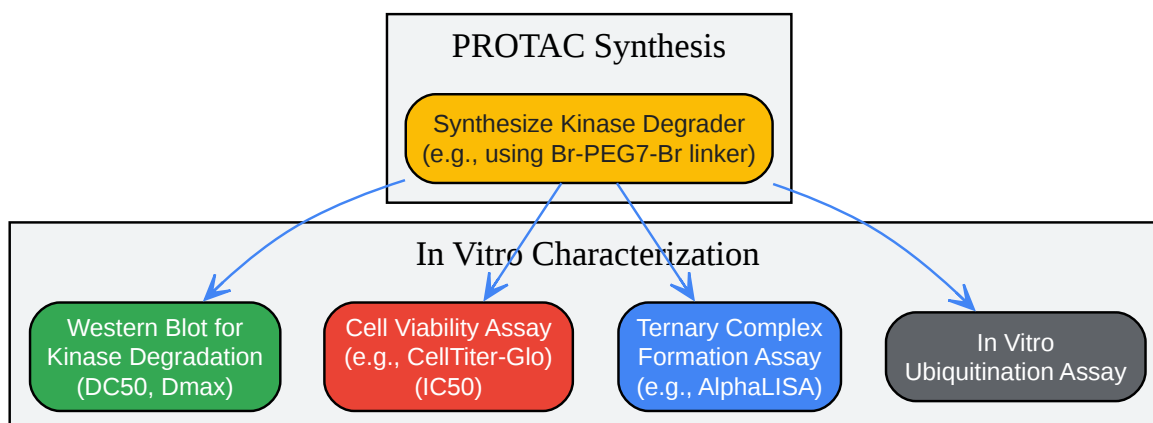
BTK Signaling Pathway



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Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Experimental Workflow for Kinase Degradation Evaluation



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References

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